Sceptrin dihydrochloride (CAS 79703-25-6) is a dimeric bromopyrrole-imidazole alkaloid originally isolated from marine sponges such as Agelas sceptrum. In biochemical and pharmacological procurement, it is highly valued as a potent inhibitor of cell motility, a competitive muscarinic acetylcholine receptor (mAChR) inhibitor, and a specific ligand for the bacterial actin-like protein MreB [1]. The dihydrochloride salt form is specifically prioritized over the free base due to its enhanced aqueous solubility, stability in physiological buffers, and defined stereochemical properties, making it the premier choice for reproducible cellular and structural assays .
Substituting sceptrin dihydrochloride with its free base or uncharacterized mixed salts severely compromises assay reproducibility. The free base suffers from poor aqueous solubility, often requiring organic co-solvents that can independently induce cytotoxicity or alter cell motility baselines . Furthermore, the specific optical rotation and conformational stability of sceptrin are highly dependent on its counterion; variable salt forms lead to fluctuating stereochemical readouts [1]. Finally, substituting with its cheaper monomeric precursor, oroidin, fails because oroidin lacks the C2-symmetric cyclobutane core required for high-affinity binding to monomeric actin and MreB, resulting in a drastic loss of potency [2].
The dual hydrochloride form of sceptrin dramatically enhances its polarity and solubility in aqueous environments compared to the lipophilic free base . This physicochemical advantage allows the compound to be dissolved directly in physiological buffers (pH 5.0-10.0) for cell culture applications, eliminating the need for high concentrations of DMSO or other organic solvents that can artificially suppress cell motility or induce cytotoxicity .
| Evidence Dimension | Aqueous Solubility and Buffer Compatibility |
| Target Compound Data | Sceptrin dihydrochloride: Highly soluble in polar/aqueous buffers |
| Comparator Or Baseline | Sceptrin free base: Poor aqueous solubility requiring organic co-solvents |
| Quantified Difference | Eliminates solvent-induced artifacts in sensitive motility assays |
| Conditions | Cell culture media and physiological buffers (pH 5.0-10.0) |
Procuring the dihydrochloride salt ensures that cell motility and contractility data are driven purely by the compound's mechanism, not by solvent toxicity.
The optical rotation and conformational behavior of the sceptrin scaffold are highly sensitive to the nature of its counterion [1]. The standardized dihydrochloride (bishydrochloride) salt provides a consistent and defined specific optical rotation ([α]D = -7.4 in methanol), whereas mixed salts or the free base exhibit fluctuating stereochemical readouts [1]. This standardization is critical for maintaining reproducible binding kinetics in high-resolution structural biology and receptor binding assays.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
| Target Compound Data | Sceptrin dihydrochloride: Stable and defined at -7.4 (c = 1.2, MeOH) |
| Comparator Or Baseline | Variable/mixed salts: Fluctuating optical rotation values |
| Quantified Difference | Ensures batch-to-batch stereochemical consistency |
| Conditions | Methanol solvent, standard polarimetry |
Standardized counterion chemistry is essential for reproducible lot-to-lot performance in high-precision receptor binding and structural assays.
Sceptrin dihydrochloride, featuring a unique C2-symmetric cyclobutane core, acts as a potent inhibitor of cell motility by binding directly to monomeric actin and inhibiting cell contractility [1]. In comparative studies, its monomeric biosynthetic precursor, oroidin, and altered analogs like nakamuric acid show significantly reduced or negligible inhibitory activity in equivalent cancer cell line assays [1]. Furthermore, sceptrin achieves maximal inhibitory effects without exhibiting cytotoxicity even at double the effective concentration [1].
| Evidence Dimension | Cell Motility Inhibition Potency |
| Target Compound Data | Sceptrin dihydrochloride: Potent inhibition of random and factor-induced migration |
| Comparator Or Baseline | Oroidin / Nakamuric acid: Equimolar or significantly less potent |
| Quantified Difference | Maximal motility inhibition achieved with zero cytotoxicity at 2x working concentrations |
| Conditions | In vitro cancer cell line motility and contractility assays |
Buyers screening for actin-targeted motility inhibitors must utilize the dimeric sceptrin core rather than cheaper monomeric pyrrole-imidazole analogs.
Sceptrin dihydrochloride exhibits specific bidirectional binding affinity for the bacterial actin-like protein MreB, disrupting bacterial cell wall synthesis and motility [1]. Structural analogs lacking the intact dimeric guanidine structure exhibit a substantial decrease or complete loss of this specific antibacterial activity [1]. This validates sceptrin dihydrochloride as a highly specific probe for MreB-targeted studies, outperforming generic antimicrobial pyrroles.
| Evidence Dimension | Antibacterial Target Affinity |
| Target Compound Data | Sceptrin dihydrochloride: High affinity co-immunoprecipitation with MreB |
| Comparator Or Baseline | Non-guanidine analogs (e.g., Nakamuric acid): Complete loss of specific antibiotic activity |
| Quantified Difference | Maintains broad-spectrum activity vs. inactive structural analogs |
| Conditions | Bacterial MreB binding and growth inhibition assays |
For antimicrobial research targeting the bacterial cytoskeleton, the intact dimeric structure of sceptrin dihydrochloride is non-negotiable for target engagement.
Due to its high aqueous solubility and potent actin-binding properties, sceptrin dihydrochloride is the optimal reagent for studying cell contractility and migration in cancer research. Its use ensures that motility inhibition is driven by target engagement rather than solvent interference [1].
As a validated MreB ligand, sceptrin dihydrochloride serves as a critical benchmark compound in screening assays aimed at developing novel antibiotics that disrupt the bacterial cytoskeleton, outperforming monomeric pyrrole analogs [2].
The standardized stereochemistry and stability of the dihydrochloride salt make it a highly reliable competitive inhibitor for profiling mAChR binding kinetics and downstream signaling pathways in neurobiology and pharmacology .